molecular formula C6H5N3O2 B135199 methyl 4-cyano-1H-pyrazole-1-carboxylate CAS No. 149139-44-6

methyl 4-cyano-1H-pyrazole-1-carboxylate

Cat. No. B135199
M. Wt: 151.12 g/mol
InChI Key: JTZGEDHYRIBKOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-1H-pyrazole-1-carboxylate (MPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. MPC is a pyrazole derivative that is commonly used as a building block for the synthesis of various bioactive compounds.

Scientific Research Applications

Methyl 4-cyano-1H-pyrazole-1-carboxylate has been extensively used as a building block for the synthesis of various bioactive compounds, including antitumor, anti-inflammatory, and antimicrobial agents. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been used as a ligand for the preparation of metal complexes that exhibit interesting catalytic properties.

Mechanism Of Action

The mechanism of action of methyl 4-cyano-1H-pyrazole-1-carboxylate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

Methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. methyl 4-cyano-1H-pyrazole-1-carboxylate has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. In addition, methyl 4-cyano-1H-pyrazole-1-carboxylate has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

Methyl 4-cyano-1H-pyrazole-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility as a building block for the synthesis of various bioactive compounds. However, it also has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research on methyl 4-cyano-1H-pyrazole-1-carboxylate. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a catalyst for various organic reactions. Additionally, the development of new synthetic methods for the preparation of methyl 4-cyano-1H-pyrazole-1-carboxylate and its derivatives could lead to the discovery of new bioactive compounds with improved properties.

Synthesis Methods

Methyl 4-cyano-1H-pyrazole-1-carboxylate can be synthesized through a two-step process, starting from the reaction of ethyl acetoacetate with hydrazine hydrate to form 3,5-dimethylpyrazole-1-carboxylic acid hydrazide. This intermediate is then treated with ethyl chloroformate and potassium carbonate to obtain methyl 4-cyano-1H-pyrazole-1-carboxylate. The yield of methyl 4-cyano-1H-pyrazole-1-carboxylate synthesis is typically high, and the purity can be improved through recrystallization.

properties

CAS RN

149139-44-6

Product Name

methyl 4-cyano-1H-pyrazole-1-carboxylate

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

methyl 4-cyanopyrazole-1-carboxylate

InChI

InChI=1S/C6H5N3O2/c1-11-6(10)9-4-5(2-7)3-8-9/h3-4H,1H3

InChI Key

JTZGEDHYRIBKOX-UHFFFAOYSA-N

SMILES

COC(=O)N1C=C(C=N1)C#N

Canonical SMILES

COC(=O)N1C=C(C=N1)C#N

synonyms

1H-Pyrazole-1-carboxylicacid,4-cyano-,methylester(9CI)

Origin of Product

United States

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